[(3,5-Dimethyl-4,5-dihydro-5-isoxazolyl)methyl]amine hydrochloride
Description
[(3,5-Dimethyl-4,5-dihydro-5-isoxazolyl)methyl]amine hydrochloride (CAS: 1609395-57-4) is a substituted isoxazoline derivative characterized by a 4,5-dihydroisoxazole (isoxazoline) ring with methyl groups at positions 3 and 5, and an aminomethyl substituent at position 3. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for synthetic and pharmacological applications. Isoxazoline derivatives are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties .
Properties
IUPAC Name |
(3,5-dimethyl-4H-1,2-oxazol-5-yl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.ClH/c1-5-3-6(2,4-7)9-8-5;/h3-4,7H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRFJEAAQQIKEKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(C1)(C)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609395-57-4 | |
| Record name | 5-Isoxazolemethanamine, 4,5-dihydro-3,5-dimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609395-57-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3,5-Dimethyl-4,5-dihydro-5-isoxazolyl)methyl]amine hydrochloride typically involves the following steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a highly regioselective method involving the reaction of terminal alkynes with n-BuLi, followed by aldehydes, molecular iodine, and hydroxylamine.
Substitution Reactions: The 3,5-dimethyl groups are introduced through substitution reactions, often involving nitroacetic esters and dipolarophiles in the presence of water.
Amination: The methyl group is aminated using appropriate amination reagents under controlled conditions to form the amine derivative.
Hydrochloride Formation: The final step involves the conversion of the amine to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
[(3,5-Dimethyl-4,5-dihydro-5-isoxazolyl)methyl]amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products
Scientific Research Applications
[(3,5-Dimethyl-4,5-dihydro-5-isoxazolyl)methyl]amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure and reactivity.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of [(3,5-Dimethyl-4,5-dihydro-5-isoxazolyl)methyl]amine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the structural and functional uniqueness of [(3,5-Dimethyl-4,5-dihydro-5-isoxazolyl)methyl]amine hydrochloride, it is compared to analogous isoxazoline derivatives reported in the literature. Key differentiating factors include substituent groups, physicochemical properties, and synthetic pathways.
Table 1: Structural and Functional Comparison
Key Observations
Structural Differentiation: The target compound’s 3,5-dimethyl substitution contrasts with phenyl-substituted analogs (e.g., compounds in ), which introduce bulkier aromatic groups. Methyl groups likely enhance metabolic stability compared to phenyl rings .
Physicochemical Properties: Solubility: The hydrochloride salt form of the target compound ensures higher aqueous solubility compared to free-base analogs (e.g., tert-butyl derivatives in ). Trifluoroacetate salts (e.g., ) may exhibit lower biocompatibility due to residual TFA .
Linear amidines (e.g., Dimethyl adipimidate) are primarily used as crosslinkers in biochemistry, highlighting divergent applications compared to isoxazoline derivatives .
Biological Activity
[(3,5-Dimethyl-4,5-dihydro-5-isoxazolyl)methyl]amine hydrochloride is a chemical compound with potential biological activities that have been explored in various studies. This article aims to provide a comprehensive overview of its biological activity, including its effects on cellular mechanisms, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C₆H₁₃ClN₂O
- CAS Number : 1609395-57-4
- Synonyms : [(3,5-dimethyl-4H-1,2-oxazol-5-yl)methyl]amine hydrochloride
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its effects on enzyme inhibition and cytotoxicity.
Enzyme Inhibition
Research indicates that compounds similar to [(3,5-Dimethyl-4,5-dihydro-5-isoxazolyl)methyl]amine exhibit significant inhibitory effects on tyrosinase activity. Tyrosinase is a key enzyme involved in melanin biosynthesis, making it a target for skin-related therapies.
Table 1: Tyrosinase Inhibition Studies
These findings suggest that this compound may have potential applications in treating hyperpigmentation disorders.
Cytotoxicity Studies
Cytotoxicity assays conducted on various cell lines have shown that certain concentrations of this compound do not exhibit significant cytotoxic effects. For instance:
Table 2: Cytotoxicity Results in B16F10 Cells
These results indicate that the compound is relatively safe at lower concentrations, which is crucial for its potential therapeutic applications.
Case Studies and Research Findings
- Study on Melanin Production : A study involving B16F10 murine melanoma cells demonstrated that treatment with this compound led to a significant reduction in melanin production. The study utilized IBMX and α-MSH to stimulate melanin production and observed that the compound effectively inhibited this process by modulating tyrosinase activity .
- Antifungal Activity Evaluation : Another investigation assessed the antifungal properties of related compounds against various fungal strains. While specific data for [(3,5-Dimethyl-4,5-dihydro-5-isoxazolyl)methyl]amine was limited, similar derivatives showed promising antifungal activity against species such as Aspergillus niger and Candida albicans .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
